molecular formula C11H15N5OS B15193132 Thiethazone CAS No. 122-41-8

Thiethazone

Cat. No.: B15193132
CAS No.: 122-41-8
M. Wt: 265.34 g/mol
InChI Key: WZYAYAIEPXKVAN-VGOFMYFVSA-N
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Description

Thiethazone (硫乙腙) is an antimicrobial agent classified under anti-tuberculosis drugs . Its chemical structure features a thiazole core, a heterocyclic ring containing sulfur and nitrogen, which is known for conferring pharmacological activity in medicinal compounds . Thiazole derivatives, including this compound, are notable for their role in targeting Mycobacterium tuberculosis, often through mechanisms involving inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Properties

CAS No.

122-41-8

Molecular Formula

C11H15N5OS

Molecular Weight

265.34 g/mol

IUPAC Name

1-[4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl]-3-ethylurea

InChI

InChI=1S/C11H15N5OS/c1-2-13-11(17)15-9-5-3-8(4-6-9)7-14-16-10(12)18/h3-7H,2H2,1H3,(H3,12,16,18)(H2,13,15,17)/b14-7+

InChI Key

WZYAYAIEPXKVAN-VGOFMYFVSA-N

Isomeric SMILES

CCNC(=O)NC1=CC=C(C=C1)/C=N/NC(=S)N

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)C=NNC(=S)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Thiethazone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The thiazole ring in this compound is particularly reactive due to its aromaticity and the presence of sulfur and nitrogen atoms .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Mechanism of Action

The mechanism of action of thiethazone involves its interaction with molecular targets and pathways within biological systems. This compound can activate or inhibit specific enzymes and receptors, leading to various physiological effects. For example, some derivatives of this compound act as inhibitors of bacterial enzymes, disrupting essential metabolic processes and leading to antimicrobial effects .

Comparison with Similar Compounds

Comparative Analysis of Thiethazone with Similar Compounds

This compound belongs to a broader class of sulfur-containing heterocyclic compounds. Below is a detailed comparison with key analogs:

Structural and Functional Analogues

Compound Chemical Class Pharmacological Activity Key Research Findings
This compound Thiazole derivative Anti-tuberculosis Targets mycobacterial enzymes; moderate efficacy in multidrug-resistant TB strains .
Thiazosulfone Thiazole-sulfone hybrid Antimicrobial (broad-spectrum) Acts via sulfone group-mediated inhibition of folate synthesis; less selective than this compound .
5-Acetylamino-1,3,4-thiadiazole-2-ethylthione Thiadiazole derivative Antifungal, Antimicrobial Exhibits fungicidal activity against Aspergillus spp. via zinc-complex formation .
2-Alkylthio-5-Amino-1,3,4-Thiadiazoles Thiadiazole derivative Antifungal, Herbicidal High selectivity against plant pathogens; mechanism involves disruption of fungal membranes .
Thiazole Hydrazones Thiazole-hydrazone hybrids Cytotoxic, Anti-inflammatory Demonstrated apoptosis-inducing effects in cancer cell lines (e.g., HeLa) .

Mechanistic and Efficacy Comparisons

  • Target Specificity : this compound’s anti-tubercular activity is more specialized compared to broad-spectrum thiazoles like Thiazosulfone, which may cause off-target effects .
  • Resistance Profile: Thiadiazole derivatives (e.g., 2-Alkylthio-5-Amino-1,3,4-Thiadiazoles) show lower resistance development in fungal pathogens compared to this compound in TB, highlighting structural adaptability .
  • Synthetic Accessibility : Thiazole hydrazones are synthesized via simpler routes (e.g., condensation reactions) compared to this compound, which requires multi-step thiazole ring formation .

Research Directions and Future Prospects

Recent studies emphasize hybridizing thiazole and thiadiazole moieties to enhance selectivity and reduce toxicity. For instance, quantum-chemical modeling of 5-acetylamino-1,3,4-thiadiazole derivatives has identified electron-rich regions that improve target binding .

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